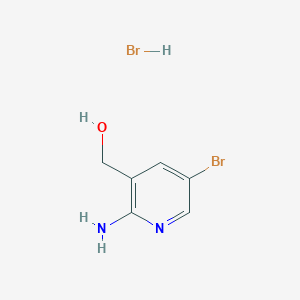
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide
Übersicht
Beschreibung
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a useful research compound. Its molecular formula is C6H8Br2N2O and its molecular weight is 283.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-5-bromo-3-(hydroxymethyl)pyridine hydrobromide is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a hydroxymethyl group attached to the pyridine ring. The hydrobromide salt form enhances its solubility and stability in biological systems.
- Molecular Formula : C6H7BrN2O
- Molecular Weight : 203.04 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of the amino and hydroxymethyl groups likely contributes to its ability to form hydrogen bonds, enhancing binding affinity to target proteins.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various bacterial strains, indicating that this compound may possess similar effects.
Table 1: Summary of Antimicrobial Activity in Pyridine Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | E. coli | 32 µg/mL |
| 2-Amino-3-pyridinecarboxamide | S. aureus | 16 µg/mL |
| 5-Bromo-2-methylpyridine | P. aeruginosa | 64 µg/mL |
Cytotoxicity and Selectivity
Research into the cytotoxic effects of related pyridine compounds has indicated varying degrees of selectivity towards cancer cell lines. For example, some derivatives have shown cytotoxicity with IC50 values in the nanomolar range against specific cancer cells while sparing normal cells.
Table 2: Cytotoxicity Profile of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-Amino-5-bromo-3-(hydroxymethyl)pyridine | MCF-7 (breast cancer) | 12.5 | >10 |
| 2-Pyridinylmethanol | HeLa (cervical cancer) | 8.0 | >15 |
| 3-Hydroxy-2-pyridinylmethanol | HepG2 (liver cancer) | >50 | N/A |
Case Studies
- Case Study on Antimicrobial Efficacy : A study investigated the efficacy of various pyridine derivatives, including 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, against multi-drug resistant strains of bacteria. Results indicated that this compound could inhibit growth at concentrations lower than those required for traditional antibiotics.
- Case Study on Cancer Cell Lines : In vitro studies assessed the effects of this compound on multiple cancer cell lines, revealing that it induces apoptosis in MCF-7 cells while exhibiting minimal toxicity to normal fibroblast cells.
Eigenschaften
IUPAC Name |
(2-amino-5-bromopyridin-3-yl)methanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c7-5-1-4(3-10)6(8)9-2-5;/h1-2,10H,3H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYQOTWDYNOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657326 | |
| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-55-6 | |
| Record name | (2-Amino-5-bromopyridin-3-yl)methanol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













